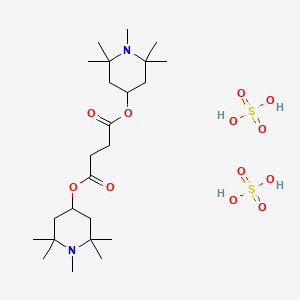
Suxemerid sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suxemerid sulfate is a chemical compound with the molecular formula C24H48N2O12S2. It is a succinic acid derivative and has been patented by Warner-Lambert Pharmaceutical Co. as an antihypertensive agent . The compound is also known by other names such as bis(1,2,2,6,6-pentamethyl-4-piperidinyl) succinate sulfate .
Vorbereitungsmethoden
The preparation of suxemerid sulfate involves the sulfation of alcohols. One common method is the use of sulfur trioxide amine/amide complexes, which are effective for sulfating alcoholic or phenolic groups in various compounds . Another approach involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . Industrial production methods typically involve the use of microwave-assisted sulfation and catalytic diaryl borinic acid to sulfate carbohydrates .
Analyse Chemischer Reaktionen
Suxemerid sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peroxymonosulfate (PMS) and peroxydisulfate (PDS).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide amine/amide complexes, tributylsulfoammonium betaine, and catalytic diaryl borinic acid . Major products formed from these reactions include various sulfated derivatives and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Suxemerid sulfate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of suxemerid sulfate involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of specific enzymes and receptors involved in blood pressure regulation . It also affects cellular signaling pathways, leading to changes in vascular tone and resistance.
Vergleich Mit ähnlichen Verbindungen
Suxemerid sulfate can be compared with other similar compounds such as:
Ferrous sulfate: Used as an iron supplement for treating anemia.
Magnesium sulfate: Used as an anticonvulsant and electrolyte replenisher.
What sets this compound apart is its unique structure and specific antihypertensive properties, which are not shared by the other compounds mentioned.
Eigenschaften
CAS-Nummer |
34144-82-6 |
|---|---|
Molekularformel |
C24H48N2O12S2 |
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butanedioate;sulfuric acid |
InChI |
InChI=1S/C24H44N2O4.2H2O4S/c1-21(2)13-17(14-22(3,4)25(21)9)29-19(27)11-12-20(28)30-18-15-23(5,6)26(10)24(7,8)16-18;2*1-5(2,3)4/h17-18H,11-16H2,1-10H3;2*(H2,1,2,3,4) |
InChI-Schlüssel |
VGVAGSHQBXDIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



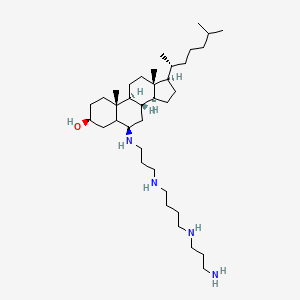

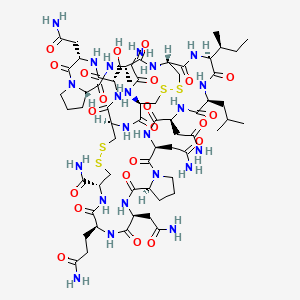
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
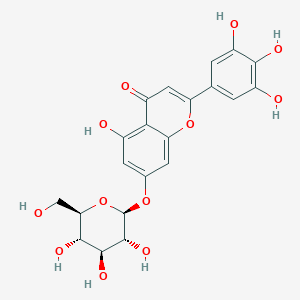
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
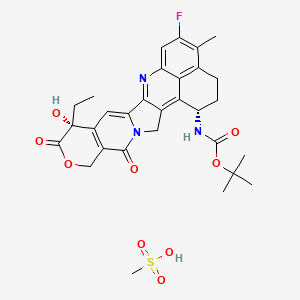


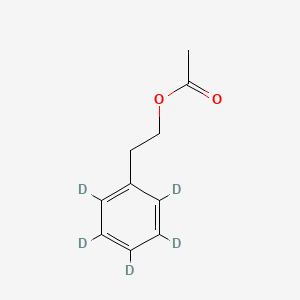
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
